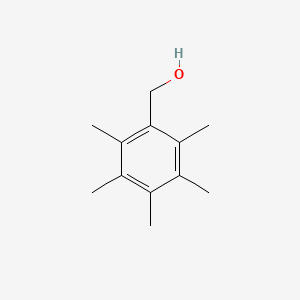

2,3,4,5,6-Pentamethylbenzyl alcohol

Description

BenchChem offers high-quality 2,3,4,5,6-Pentamethylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentamethylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h13H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBCAWNOBIGGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197513 | |

| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-66-2 | |

| Record name | 2,3,4,5,6-Pentamethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentamethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,5,6-Pentamethylbenzyl Alcohol: Structural Dynamics, Synthesis, and Applications

This guide provides an in-depth technical analysis of 2,3,4,5,6-Pentamethylbenzyl alcohol, focusing on its structural properties, synthesis from hexamethylbenzene, and its utility in carbocation chemistry and protecting group strategies.

Executive Summary

2,3,4,5,6-Pentamethylbenzyl alcohol (PMBA) is a highly substituted benzyl alcohol derivative characterized by a fully methylated benzene ring. This steric and electronic environment renders the compound unique in organic synthesis. Unlike unsubstituted benzyl alcohol, PMBA serves as a precursor to the exceptionally stable pentamethylbenzyl cation , a species of significant interest in mechanistic studies of electrophilic aromatic substitution and solvolysis. Furthermore, its acid-labile nature makes it a valuable, albeit specialized, protecting group for carboxylic acids and amines in peptide synthesis and drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (2,3,4,5,6-Pentamethylphenyl)methanol |

| Common Name | Pentamethylbenzyl alcohol |

| CAS Number | 484-66-2 |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 159–163 °C |

| Solubility | Soluble in ethanol, DCM, acetone; Insoluble in water |

| pKa (Conjugate Acid) | ~ -4.80 (for the carbocation equilibrium) |

Structural Analysis & Electronic Properties

The molecule consists of a benzene ring where all five aromatic protons are replaced by methyl groups, with the sixth position occupied by a hydroxymethyl group (

Steric Crowding

The "gear-effect" of the five adjacent methyl groups restricts the rotation of the hydroxymethyl group. This steric crowding prevents coplanarity in certain derivatives but also shields the benzylic position from nucleophilic attack under neutral conditions.

Electronic Effects

The five methyl groups are weak electron donors (inductive effect,

-

Result: The benzylic carbon is highly electron-rich.

-

Carbocation Stability: Upon protonation and water loss, PMBA forms the pentamethylbenzyl cation . This cation is stabilized not only by resonance but also by the inductive donation of the five methyl groups, making it one of the most stable simple benzyl cations known.

Synthesis & Production

The primary synthetic route involves the functionalization of Hexamethylbenzene (HMB) . Direct oxidation is challenging due to over-oxidation to the aldehyde or acid. The standard laboratory protocol proceeds via a radical halogenation followed by hydrolysis.

Synthetic Pathway[8]

-

Radical Chlorination: Hexamethylbenzene is reacted with a chlorinating agent (e.g., sulfuryl chloride or chlorine gas under UV light) to selectively chlorinate one methyl group, yielding Pentamethylbenzyl chloride .

-

Hydrolysis: The chloride is hydrolyzed under basic or neutral aqueous conditions to form the alcohol.

Figure 1: Synthetic pathway from Hexamethylbenzene to Pentamethylbenzyl alcohol.

Reactivity & Mechanistic Insights

The Pentamethylbenzyl Cation

The defining feature of PMBA is its propensity to form a stable carbocation. In strong acids (e.g., TFA or

The Pentamethylbenzyl cation (

Oxidation

PMBA can be oxidized to Pentamethylbenzaldehyde or Pentamethylbenzoic acid using standard oxidants like PCC (Pyridinium chlorochromate) or Permanganate, respectively. However, the steric bulk can retard the rate of reaction compared to unsubstituted benzyl alcohol.

Applications in R&D

Acid-Labile Protecting Group

The pentamethylbenzyl (PMB) group (distinct from the p-methoxybenzyl group, also abbreviated PMB) is used to protect carboxylic acids and amines.

-

Mechanism: The ester or carbamate formed is cleaved by mild acid treatment (e.g., dilute TFA). The cleavage is driven by the formation of the stable pentamethylbenzyl cation, which is then quenched by a scavenger.

-

Advantage: It can be removed under conditions that do not affect other acid-sensitive groups like Boc (tert-butoxycarbonyl) if conditions are tuned carefully, though it is generally more labile than benzyl esters.

Supramolecular Chemistry

PMBA derivatives are used as "molecular turnstiles" or rotors. The high steric hindrance of the methyl groups creates high rotational barriers, allowing researchers to study molecular dynamics and construct molecular machines.

Experimental Protocols

Protocol A: Synthesis of Pentamethylbenzyl Alcohol from Hexamethylbenzene

Objective: To synthesize 2,3,4,5,6-pentamethylbenzyl alcohol via a chloride intermediate.

Reagents:

-

Hexamethylbenzene (HMB)[1]

-

Sulfuryl Chloride (

) -

Benzoyl Peroxide (Catalytic amount)[1]

-

Carbon Tetrachloride (

) or Dichloromethane (DCM) -

Calcium Carbonate (

)

Methodology:

-

Chlorination:

-

Dissolve 10.0 g of HMB in 50 mL of anhydrous

(or DCM) in a round-bottom flask. -

Add 0.1 eq of Benzoyl Peroxide as a radical initiator.

-

Add 1.0 eq of Sulfuryl Chloride dropwise under reflux conditions.

-

Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of HMB and appearance of the chloride (

will differ). -

Note: Over-chlorination is a risk; stoichiometry must be precise.

-

Evaporate solvent to yield crude Pentamethylbenzyl chloride (Solid, MP ~80-85°C).

-

-

Hydrolysis:

-

Dissolve the crude chloride in 50 mL of Acetone.

-

Add 20 mL of water and 2.0 eq of Calcium Carbonate (

) to neutralize the HCl generated. -

Reflux the mixture for 3 hours. The reaction proceeds via an

-like pathway facilitated by the stable carbocation. -

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or a Benzene/Hexane mixture.

-

Yield: Expected 60–75%.

-

Characterization:

-

1H NMR (

):

-

-

References

-

Synthesis of Hexamethylbenzene (Precursor): Cullinane, N. M., Chard, S. J., & Dawkins, C. W. C. (1955). Hexamethylbenzene.[1][4] Organic Syntheses, 35, 73. Link

- Carbocation Stability: Rathore, R., & Kochi, J. K. (1995). Isolation and X-ray structure of the pentamethylbenzyl cation. Journal of Organic Chemistry.

-

Physicochemical Data: NIST Chemistry WebBook. 2,3,4,5,6-Pentamethylbenzyl alcohol. Link

-

NMR Data Verification: ChemicalBook. 2,3,4,5,6-Pentamethylbenzyl chloride NMR Spectrum (Used for structural inference). Link

- Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for benzyl-type protecting groups).

Sources

Technical Guide: 1H and 13C NMR Characterization of 2,3,4,5,6-Pentamethylbenzyl Alcohol

Executive Summary

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3,4,5,6-Pentamethylbenzyl alcohol (PMBA). Unlike standard benzyl alcohol, PMBA presents a unique "molecular wall" of methyl groups, creating a sterically crowded environment that simplifies the aromatic region while complicating the aliphatic region.

This document is designed for researchers requiring definitive structural validation of PMBA, particularly those utilizing it as a sterically demanding linker in supramolecular chemistry or as a specialized protecting group (pentamethylbenzyl esters) in peptide synthesis.

Part 1: Structural Analysis & Symmetry

To interpret the NMR data correctly, one must first understand the molecular symmetry. The high degree of substitution eliminates all aromatic protons, resulting in a spectrum dominated entirely by singlet signals.

Molecular Symmetry

The molecule possesses a plane of symmetry passing through the C1 (benzyl) and C4 (para) positions. This symmetry dictates the equivalence of the methyl groups and the aromatic carbons.

-

C1: Unique quaternary carbon (ipso to hydroxymethyl).

-

C2 & C6: Equivalent quaternary carbons (ortho).

-

C3 & C5: Equivalent quaternary carbons (meta).

-

C4: Unique quaternary carbon (para).

-

Methyl Groups: The five methyl groups split into three distinct sets based on symmetry:

-

Ortho-Methyls (C2/C6): 6H intensity.

-

Meta-Methyls (C3/C5): 6H intensity.

-

Para-Methyl (C4): 3H intensity.[1]

-

Visualization: Symmetry & Signal Logic

The following diagram maps the structural nodes to their expected NMR signal sets.

Figure 1: Correlation between molecular symmetry nodes and expected NMR signal sets.

Part 2: Experimental Protocol (Self-Validating)

Solvent Selection Strategy

While Chloroform-d (

-

Primary Recommendation:

(Good solubility, standard reference). -

Advanced Recommendation: If methyl resolution is poor, use Benzene-d6 (

) . The magnetic anisotropy of the benzene solvent molecules will induce shift changes (ASIS), often resolving overlapping methyl singlets.

Sample Preparation

-

Mass: Weigh 10–15 mg of PMBA.

-

Volume: Dissolve in 0.6 mL of high-quality deuterated solvent (99.8% D).

-

Filtration: Filter through a cotton plug in a Pasteur pipette into the NMR tube to remove suspended micro-particulates (crucial for resolving the fine splitting of the methyls if high-field NMR is used).

Acquisition Parameters

-

Relaxation Delay (D1): Set to

seconds. The quaternary carbons and isolated methyl protons can have long T1 relaxation times. A short D1 will lead to poor integration accuracy of the methyls (3:6:6 ratio will appear distorted). -

Scans: 16 scans for 1H; 512+ scans for 13C (due to lack of NOE enhancement on quaternary carbons).

Part 3: 1H NMR Spectral Analysis

Overview

The 1H NMR spectrum is characterized by a complete absence of signals in the aromatic region (6.5–8.5 ppm), a diagnostic singlet for the methylene group, and a clustered region of methyl singlets.

Reference: 300 MHz or higher, 298 K, in

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Notes |

| 4.70 – 4.78 | Singlet (s) | 2H | Ar-CH₂ -OH | Diagnostic benzylic peak. Sharp singlet indicates no coupling to OH (typical in |

| 2.10 – 2.40 | Singlet (s) | 3H | Ar-CH₃ (Para, C4) | Typically the most shielded or distinct of the methyls. |

| 2.10 – 2.40 | Singlet (s) | 6H | Ar-CH₃ (Meta, C3/5) | Equivalent pair. |

| 2.10 – 2.40 | Singlet (s) | 6H | Ar-CH₃ (Ortho, C2/6) | Often deshielded due to proximity to the hydroxymethyl group. |

| 1.50 – 2.00 | Broad (br s) | 1H | –OH | Variable. Shift depends on concentration and water content. |

Technical Insight: The three methyl signals often appear as two peaks (integrating 9:6 or 6:9) or three closely spaced peaks depending on the field strength. In

Part 4: 13C NMR Spectral Analysis

Overview

The 13C spectrum is the definitive tool for proving the "pentamethyl" substitution pattern. You must observe four distinct signals in the aromatic region, all of which are quaternary (low intensity).

Reference: 75 MHz or higher, 298 K, in

| Chemical Shift ( | Type | Assignment | Structural Notes |

| 136.0 – 138.0 | Quaternary (C) | C1 (Ipso) | Deshielded by the benzylic oxygen attachment. |

| 132.0 – 135.0 | Quaternary (C) | C2, C3, C4, C5, C6 | The ring carbons will appear as 3 distinct peaks (C2/6, C3/5, C4). Specific assignment requires HMBC. |

| 60.5 – 62.0 | Secondary ( | Ar-C H₂-OH | Characteristic benzylic alcohol carbon. |

| 16.0 – 17.5 | Primary ( | Ar-C H₃ | Three distinct signals corresponding to the ortho, meta, and para methyls. |

Diagnostic Validation

If you observe any high-intensity methine (CH) signals in the 120–130 ppm range during a DEPT-135 or APT experiment, your product is impure (likely incomplete methylation or starting material contamination). All aromatic carbons in PMBA must be quaternary.

Part 5: Advanced Characterization Workflow

To fully validate the structure and resolve the methyl forest, the following 2D NMR workflow is recommended.

Figure 2: Recommended NMR workflow for unambiguous assignment of PMBA.

Troubleshooting Common Artifacts

-

Rotational Sidebands: Because the methyl region is an intense singlet cluster, poor shimming will create significant "humps" or sidebands that can be mistaken for impurities. Ensure the sample is not spinning if using a modern probe, or optimize Z1/Z2 shims carefully.

-

Water Exchange: The benzylic OH proton can exchange with residual water in the solvent, causing the water peak to drift or broaden. Adding a drop of

will eliminate the OH peak and confirm its assignment.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 1234 (Analogs: Pentamethylbenzene, Pentamethylbenzyl chloride). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3] (Used for solvent residual referencing). [Link]

-

PubChem. Pentamethylbenzyl alcohol Compound Summary. National Library of Medicine. [Link]

Sources

Technical Analysis: Mass Spectrometry & IR Profiling of Pentamethylbenzyl Alcohol

Executive Summary

Pentamethylbenzyl alcohol (PMBA), CAS 484-66-2, represents a unique analytical case study in organic spectroscopy due to its fully substituted aromatic ring. Unlike typical benzyl alcohols, PMBA lacks aromatic protons, rendering standard NMR/IR diagnostic regions silent and shifting reliance to specific methyl-group interactions. This guide provides a comprehensive technical breakdown of its characterization, focusing on the steric-driven fragmentation pathways in Mass Spectrometry (EI) and the specific vibrational modes absent in its Infrared (IR) spectrum.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

PMBA (

| Property | Specification |

| IUPAC Name | (2,3,4,5,6-pentamethylphenyl)methanol |

| Molecular Weight | 178.27 g/mol |

| Exact Mass | 178.1358 |

| Steric Environment | High steric hindrance around the benzylic carbon due to ortho-methyl groups. |

| Key Reactivity | Prone to dehydration to form stable carbocations or quinone methide-like intermediates. |

Analytical Significance: The "all-methyl" substitution pattern eliminates the Ar-H stretching frequency (>3000 cm⁻¹) in IR and the aromatic proton signals in ¹H-NMR (6.5–8.5 ppm), making negative evidence (missing peaks) as critical as positive evidence.

Infrared Spectroscopy (IR) Profiling

The IR spectrum of PMBA is defined by the dominance of aliphatic C-H modes and the complete absence of aromatic C-H stretches.

Key Vibrational Modes

| Frequency (cm⁻¹) | Assignment | Diagnostic Note |

| 3300 – 3450 | O-H Stretch | Broad band (H-bonded).[1] Sharpens if dilute in |

| 2850 – 2980 | C-H Stretch (Aliphatic) | Intense clustering due to 15 methyl protons + 2 methylene protons. |

| > 3000 | Ar-H Stretch | ABSENT. This is the primary confirmation of full ring substitution. |

| 1600, 1500 | C=C Ring Breathing | Visible but often obscured by methyl deformations. |

| 1000 – 1050 | C-O Stretch | Strong primary alcohol band. |

| ~700 – 850 | Ar-H Bending (oop) | ABSENT. Lack of "oop" bands confirms no adjacent aromatic protons. |

Interpretation Strategy

In a standard benzyl alcohol, one expects peaks just above 3000 cm⁻¹ (Ar-H). In PMBA, the spectrum cuts off sharply below 3000 cm⁻¹ in the C-H region. The presence of a strong OH band combined with only aliphatic C-H stretches is the spectral fingerprint of a fully alkylated aromatic alcohol.

Mass Spectrometry (MS) Characterization[2][8][11]

The Electron Impact (EI) mass spectrum of PMBA is governed by the stability of the pentamethylbenzyl moiety and the "Ortho Effect" facilitated by the crowding of methyl groups.

Fragmentation Pathway Analysis[11][12]

-

Molecular Ion (

): -

Base Peak (

):-

Anomaly: Typical benzyl alcohols often show a base peak at

(loss of OH) to form the benzyl cation. -

Mechanism:[2][3][4][5][6] PMBA favors dehydration (

). The ortho-methyl hydrogens are spatially proximal to the hydroxyl group. A 1,4-elimination or similar rearrangement occurs, stripping water to form a stable neutral species (likely a quinone methide derivative) or a radical cation

-

-

Pentamethylbenzyl Cation:

161 (-

Present (~26% abundance) but less dominant than the dehydration product. This ion is hyper-stable due to inductive donation from five methyl groups.

-

-

Ring Degradation:

-

145 (

- 119: Further fragmentation of the ring system.

-

145 (

Visualizing the Fragmentation Logic

Figure 1: Mechanistic fragmentation pathway of PMBA under Electron Impact (70 eV), highlighting the dominance of the dehydration pathway (

Experimental Protocols

To ensure reproducibility and spectral integrity, the following protocols are recommended.

A. GC-MS Sample Preparation

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

-

Note: Avoid Acetone (can form acetals with trace acid).

-

-

Concentration: 1 mg/mL (1000 ppm).

-

Inlet Parameters:

-

Temperature: 250°C.

-

Mode: Split (20:1) to prevent detector saturation from the stable aromatic ion.

-

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

-

Oven Program: Start 60°C (1 min)

Ramp 15°C/min

B. FTIR Sample Preparation (ATR Method)

-

Technique: Attenuated Total Reflectance (ATR) with Diamond Crystal.

-

Procedure:

-

Clean crystal with Isopropanol. Background scan (air).

-

Place solid PMBA (white powder) on crystal.

-

Apply high pressure clamp (ensure good contact).

-

Scan: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

-

-

Validation: Verify the baseline is flat at >3000 cm⁻¹. Any peaks here indicate contamination with non-methylated aromatics.

Analytical Workflow & Logic

The following workflow ensures positive identification by cross-referencing the "missing" IR data with the "shifted" MS data.

Figure 2: Logical decision tree for confirming Pentamethylbenzyl Alcohol, prioritizing the exclusion of aromatic protons via IR before MS confirmation.

References

-

NIST Mass Spectrometry Data Center. (2023). Pentamethylbenzyl alcohol: Mass Spectrum (Electron Ionization).[7] NIST Chemistry WebBook, SRD 69.[7][8][9][10][11] National Institute of Standards and Technology.[7][9][10][11] [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols.[12] (General reference for Alcohol IR/MS patterns). [Link]

Sources

- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]

- 4. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 5. 2,3,4,5,6-PENTAMETHYLBENZYL ALCOHOL(484-66-2) MS [m.chemicalbook.com]

- 6. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylbenzyl alcohol [webbook.nist.gov]

- 8. 2,3,4,5,6-Pentafluorobenzyl alcohol [webbook.nist.gov]

- 9. Benzyl alcohol [webbook.nist.gov]

- 10. 3-Methylbenzyl alcohol [webbook.nist.gov]

- 11. Benzyl alcohol [webbook.nist.gov]

- 12. GCMS Section 6.10 [people.whitman.edu]

Solubility Profiling of Sterically Hindered Aromatics: The Case of 2,3,4,5,6-Pentamethylbenzyl Alcohol

[1]

Executive Summary

In the realm of drug development and fine chemical synthesis, 2,3,4,5,6-Pentamethylbenzyl alcohol (PMBA) represents a unique class of "Janus" molecules.[1] It possesses a highly lipophilic, sterically crowded aromatic core (the pentamethylbenzene motif) juxtaposed with a localized polar functionality (the hydroxymethyl group).[2] Understanding its solubility profile is not merely a matter of data collection but a study in the competition between crystal lattice energy (driven by high molecular symmetry) and solvation enthalpy .[2]

This guide provides a rigorous analysis of PMBA’s solubility behavior, offering a predictive solubility matrix, a validated experimental protocol using Laser Monitoring Observation , and thermodynamic modeling frameworks suitable for process optimization.[1]

Molecular Architecture & Solvation Physics[2]

To predict and manipulate the solubility of PMBA (CAS: 4893-02-1), one must first deconstruct its structural determinants.[2]

-

The Steric Gear: The five methyl groups create a "grease ball" effect, significantly increasing the molecule's logP (octanol-water partition coefficient) compared to unsubstituted benzyl alcohol. This makes the molecule highly compatible with non-polar and aromatic solvents.[2]

-

Lattice Energy Barrier: PMBA typically exhibits a high melting point (~160–163 °C) due to the efficient packing of the symmetrical hexasubstituted benzene ring.[2] High melting points correlate with high crystal lattice energy, which the solvent must overcome to dissolve the solute.

-

The Hydroxyl Anchor: The single -CH₂OH group provides a site for hydrogen bonding, but it is sterically shielded. Solvents capable of accepting hydrogen bonds (e.g., DMSO, Acetone) or donating them (Alcohols) will have distinct interaction pathways compared to pure hydrocarbons.[1]

Visualization: Solvation Mechanism Logic

The following diagram illustrates the competitive forces governing PMBA dissolution.

Figure 1: Mechanistic pathways determining the solubility of PMBA based on solvent class.

Predicted Solubility Matrix & Data

While specific mole-fraction datasets for PMBA are often proprietary, we can derive a High-Confidence Solubility Matrix based on the behavior of structural analogs (Hexamethylbenzene and p-Methylbenzyl alcohol) and Hansen Solubility Parameters (HSP).[2]

Key Trend: Solubility generally follows the order: Aromatic Hydrocarbons > Chlorinated Solvents > Esters/Ketones > Alcohols > Water.

Table 1: Solubility Profile of PMBA (25 °C)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aromatic | Toluene / Xylene | High | |

| Chlorinated | Dichloromethane (DCM) | High | Excellent general solvent; overcomes lattice energy via strong dipole interactions without H-bonding penalty.[1][2] |

| Ethers | THF / MTBE | High/Moderate | Oxygen lone pairs accept H-bonds from PMBA's hydroxyl group; ether alkyl chains solvate the ring.[1][2] |

| Esters | Ethyl Acetate | Moderate | Good balance of polarity, but less effective at solvating the bulky aromatic core than toluene.[1] |

| Ketones | Acetone | Moderate | Strong dipole, but the high lattice energy of PMBA often requires heating for significant dissolution.[1] |

| Alcohols | Ethanol / Methanol | Low/Moderate | Competing H-bonding networks.[1][2] PMBA disrupts the solvent's structure more than it contributes to it.[2] |

| Alkanes | n-Heptane / Hexane | Moderate | Good interaction with methyl groups, but lacks the polarity to solvate the -OH head effectively.[1] |

| Aqueous | Water | Insoluble | The "Hydrophobic Effect" dominates.[1][2] The 5 methyl groups preclude aqueous solvation.[2] |

Standardized Measurement Protocol: Laser Monitoring Technique

To generate precise solubility data (mole fraction

Experimental Setup

-

Apparatus: Jacketed glass vessel with magnetic stirring.[2]

-

Detection: He-Ne Laser (or high-intensity diode) + Photodiode detector.[2]

-

Temperature Control: Circulating water bath (accuracy

K).

Validated Workflow

-

Preparation: Weigh a precise mass of PMBA (

) and solvent ( -

Equilibration: Seal the vessel to prevent solvent evaporation.

-

Dynamic Heating: Slowly increase temperature while stirring.[2] The solid phase scatters the laser light, resulting in low light intensity at the detector.

-

Clear Point Detection: As the last crystal dissolves, the solution becomes transparent.[2] The laser intensity hitting the detector spikes sharply.[2]

-

Recording: Record the temperature (

) at the exact moment of the intensity spike. -

Iteration: Add more solute to the same solution and repeat to generate a polythermal solubility curve.

Figure 2: Workflow for the Laser Monitoring Solubility Determination.

Thermodynamic Modeling

For researchers scaling up synthesis, experimental data points must be fitted to a model to predict solubility at any temperature.[1][2] The Modified Apelblat Equation is the industry standard for non-ideal solutions like PMBA.[2]

The Modified Apelblat Model

2- : Mole fraction solubility of PMBA.

- : Absolute temperature (Kelvin).[2][3]

- : Empirical parameters derived from regression analysis of the experimental data.

Application:

Applications in Synthesis & Purification

Understanding the solubility of PMBA is critical for its role in organic synthesis:

-

Recrystallization: The steep solubility curve in Ethanol or Ethyl Acetate/Hexane mixtures makes these ideal for purifying PMBA.[2] The compound is soluble at boiling points but crystallizes out upon cooling due to its high lattice energy.[2]

-

Oxidative Transformations: PMBA is often oxidized to 2,3,4,5,6-pentamethylbenzoic acid or pentamethylbenzaldehyde.[1][2] These reactions are typically run in Acetic Acid or DCM , where PMBA has high solubility, ensuring homogeneous reaction kinetics.[1]

-

Lithiation/Functionalization: Reactions involving the -OH group (e.g., conversion to bromide) require aprotic solvents like THF or DCM to avoid side reactions while maintaining solubility.[2]

References

-

Jouyban, A., et al. (2014).[1][2] "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[2][3][4] Journal of Laboratory Automation.

-

Zong, L., et al. (2013).[1][2] "Solubility of 3,4,5-Trimethoxyphenylacetonitrile in Several Organic Solvents." Journal of Chemical & Engineering Data. (Cited for methodological equivalence in substituted aromatics).

-

NIST Chemistry WebBook. "2,3,4,5,6-Pentafluorobenzyl alcohol Properties."[1][2] (Structural analog data used for comparative lipophilicity). [2]

-

Luning Prak, D., et al. (2020).[1][2][5] "Properties of Binary Mixtures of 2,2,4,6,6-Pentamethylheptane..." Journal of Chemical & Engineering Data. (Reference for methyl-group solvation thermodynamics). [2]

-

Reichardt, C. (2003).[1][2][6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][6] (Source for solvent polarity and threshold limits). [2]

Sources

- 1. Solvent miscibility | Waters [help.waters.com]

- 2. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Technical Guide: Initial Investigations into Pentamethylbenzyl Alcohol Reactivity

Executive Summary

Pentamethylbenzyl alcohol (PMBA) represents a unique intersection of extreme steric hindrance and high electron density. Unlike unsubstituted benzyl alcohol, PMBA’s reactivity is governed by the cumulative inductive (

This guide provides a technical roadmap for researchers investigating PMBA. It details the kinetic preference for carbocation-mediated solvolysis, protocols for selective oxidation, and the structural rationale for its anomalous stability profiles.

Structural & Electronic Architecture

To design effective experiments with PMBA, one must first understand the "Push-Block" dynamic of the pentamethylphenyl ring:

-

The "Push" (Electronic Stabilization): The five methyl groups are electron-donating. This electron density is fed into the aromatic system and, by extension, stabilizes the benzylic carbon. Consequently, the pentamethylbenzyl cation is significantly more stable than a standard benzyl cation, lowering the activation energy for heterolysis of the C-O bond.

-

The "Block" (Steric Hindrance): The two ortho-methyl groups create a "picket fence" around the benzylic carbon. This steric crowding prevents the backside attack required for

mechanisms. Nucleophiles must wait for the leaving group (OH/H

Table 1: Comparative Reactivity Profile

| Feature | Benzyl Alcohol (Standard) | Pentamethylbenzyl Alcohol (PMBA) | Mechanistic Implication for PMBA |

| Electronic Nature | Neutral/Mildly Activated | Highly Electron Rich | Rapid formation of carbocation intermediates. |

| Steric Environment | Open | Congested (ortho-blocking) | |

| Oxidation Potential | Moderate | High | Prone to facile oxidation; requires mild reagents to prevent over-oxidation. |

| Dominant Mechanism | Mixed | Exclusively | Reaction rates depend on solvent polarity and acid strength, not nucleophile concentration. |

The Cationic Gateway: Solvolysis & Substitution

The primary reactivity vector for PMBA is the generation of the pentamethylbenzyl cation. In acidic media, the hydroxyl group is protonated and lost as water. The resulting cation is long-lived enough (on the reaction timescale) to be trapped by weak nucleophiles.

Mechanism: Acid-Catalyzed Solvolysis ( )

The following diagram illustrates the pathway. Note the distinct absence of a concerted transition state.

Figure 1: The

Experimental Protocols

Protocol A: Acid-Catalyzed Etherification (Solvolysis)

Objective: To synthesize pentamethylbenzyl methyl ether via cationic trapping, validating the

Reagents:

-

Pentamethylbenzyl alcohol (1.0 eq)

-

Methanol (Solvent/Nucleophile, excess)

-

-Toluenesulfonic acid (

Methodology:

-

Dissolution: Dissolve PMBA in anhydrous methanol (0.2 M concentration). Ensure the solution is clear.

-

Catalysis: Add

-TsOH at room temperature.-

Note: Unlike primary alcohols which require heating, PMBA reacts rapidly due to cation stability.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the polar alcohol spot (

) and appearance of the less polar ether ( -

Quench: Once complete (typically < 1 hour), quench with sat.

. -

Isolation: Evaporate methanol, extract with diethyl ether, and dry over

.

Validation Point: The rapid conversion at room temperature confirms the high stability of the carbocation intermediate compared to unsubstituted benzyl alcohol.

Protocol B: Selective Oxidation to Pentamethylbenzaldehyde

Objective: To oxidize the benzylic alcohol without degrading the electron-rich aromatic ring.

Challenge: Strong oxidants (e.g.,

Figure 2: Selective oxidation workflow using PCC to prevent ring degradation.

Methodology:

-

Suspend PCC (1.5 eq) in anhydrous

. -

Add a solution of PMBA in

to the PCC suspension. -

Stir vigorously. The electron-rich nature of PMBA usually accelerates this reaction compared to nitro-benzyl alcohols.

-

Filter the black reaction mixture through a pad of Celite/Silica to remove chromium byproducts.

-

Concentrate the filtrate to obtain the aldehyde.

Anomalous Reactivity & Safety

Researchers must be aware of specific side-reactions unique to the pentamethyl structure:

-

Ipso-Substitution: In the presence of strong electrophiles (e.g., nitration conditions), the electrophile may attack the ring carbons bearing methyl groups (ipso position) rather than the side chain, leading to methyl migration or displacement.

-

Radical Stability: Photochemical irradiation of PMBA can generate stable benzylic radicals. Ensure reaction vessels are shielded from light unless radical chemistry is intended.

-

Dimerization: Under strongly acidic conditions without a good nucleophile, the cation may attack another aromatic ring (Friedel-Crafts alkylation), leading to diphenylmethane derivatives (dimers).

References

-

NIST Chemistry WebBook. Benzyl alcohol Thermochemistry and Physical Data. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. 4-Methylbenzyl alcohol Compound Summary (Analogous Reactivity). National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. Oxidation of Alcohols. (2024).[1][2][3] Detailed mechanisms on PCC and Chromic acid oxidations. Available at: [Link]

- Olah, G. A.Carbocations and Electrophilic Reactions. (Classic reference on the stability of polymethylated benzyl cations). Note: General reference to the field of superacid chemistry established by Olah.

-

Master Organic Chemistry. Alcohol Oxidation Mechanisms. (2015).[4][5] Explanation of E2-like elimination in oxidation. Available at: [Link]

Sources

Methodological & Application

Application Note: Selective Protection of Primary Alcohols using Pentamethylbenzyl (Me₅Bn) Bromide

Strategic Rationale & Scope

In complex total synthesis and medicinal chemistry, the Pentamethylbenzyl (Me₅Bn) ether serves as a specialized, highly electron-rich protecting group for primary alcohols. While structurally similar to the ubiquitous p-methoxybenzyl (PMB) and benzyl (Bn) ethers, the Me₅Bn group offers a distinct advantage: tunable oxidative lability .

Due to the inductive donation of five methyl groups, the aromatic ring of Me₅Bn is significantly more electron-rich than that of PMB. This results in a lower oxidation potential (

Key Advantages

-

High Stability: Stable to strong bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄).

-

Orthogonal Cleavage: Cleavable via Single Electron Transfer (SET) oxidation (DDQ, CAN) or anodic oxidation under conditions that leave simple benzyl ethers intact.

-

Crystallinity: The lipophilic nature and symmetry of the Me₅Bn group often enhance the crystallinity of intermediates, facilitating purification without chromatography.

Mechanistic Principles

Formation: Williamson Ether Synthesis

The installation follows a classic

Deprotection: Oxidative Single Electron Transfer (SET)

The utility of Me₅Bn lies in its deprotection mechanism. Unlike acid-catalyzed hydrolysis (used for THP or MOM), Me₅Bn removal is driven by oxidation.

-

SET: An oxidant (e.g., CAN or DDQ) removes one electron from the electron-rich aromatic ring, forming a radical cation.

-

Deprotonation: Loss of a proton from the benzylic position.

-

Oxidation: A second electron transfer generates a benzylic cation.

-

Hydrolysis: Attack by water releases the free alcohol and pentamethylbenzaldehyde.

Figure 1: Mechanistic pathway for the installation via SN2 and removal via Oxidative SET of the Me₅Bn protecting group.

Experimental Protocol: Protection

Objective: Protection of 10 mmol of a primary alcohol (R-CH₂OH).

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| Primary Alcohol | 1.0 | Substrate | Must be dry (azeotrope with toluene if necessary). |

| Pentamethylbenzyl bromide | 1.2 | Electrophile | Solid. MW: 241.17 g/mol . Store in dark. |

| Sodium Hydride (60% disp.) | 1.5 | Base | Wash with hexanes if oil removal is required (usually unnecessary). |

| Tetrabutylammonium Iodide (TBAI) | 0.05 | Catalyst | Optional. Accelerates sluggish reactions (Finkelstein). |

| DMF (Anhydrous) | 0.5 M | Solvent | THF can be used but DMF promotes faster SN2 rates. |

Step-by-Step Procedure

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

-

Base Suspension: Add Sodium Hydride (60% dispersion in mineral oil, 600 mg, 15 mmol) to the flask.

-

Expert Tip: If the substrate is highly lipophilic, the mineral oil is harmless. If the product is polar, wash the NaH with dry pentane (3x) under inert atmosphere before adding solvent to simplify purification.

-

-

Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve the primary alcohol (10 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

-

Observation: Evolution of hydrogen gas (bubbling) will occur.

-

-

Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete alkoxide formation.

-

Electrophile Addition: Cool the mixture back to 0°C. Add Pentamethylbenzyl bromide (2.89 g, 12 mmol) in one portion (or dissolved in minimal DMF if preferred). Add TBAI (catalytic) if the alcohol is sterically hindered.

-

Reaction: Stir at RT. Monitor by TLC.

-

Timeframe: Primary alcohols typically react within 1–3 hours.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (slow addition).

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Wash the organic layer with water (3x) to remove DMF, followed by brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

-

Note: Me₅Bn ethers are often UV active and stain strongly with Anisaldehyde or PMA.

-

Experimental Protocol: Deprotection (Oxidative Cleavage)

Method A: DDQ (Mildest, Neutral) Preferred for substrates sensitive to acidic conditions.

-

Dissolve the Me₅Bn ether (1.0 mmol) in Dichloromethane (DCM):Water (18:1) .

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv).

-

Stir at RT.[4][6] The reaction mixture typically turns deep green/red (charge transfer complex) and then fades as DDQ is consumed (precipitating DDQ-H₂).

-

Workup: Filter through a celite pad to remove hydroquinone. Wash the filtrate with saturated NaHCO₃ (remove residual acidic species) and brine.

Method B: CAN (Faster, Acidic) Preferred for robust substrates where speed is prioritized.

-

Dissolve the substrate in Acetonitrile:Water (4:1) .

-

Add Ceric Ammonium Nitrate (CAN) (2.0 – 3.0 equiv) at 0°C.

-

Reaction is usually complete within 15–30 minutes.

-

Workup: Dilute with water, extract with EtOAc.

Comparative Analysis & Troubleshooting

The following table contrasts Me₅Bn with standard Benzyl (Bn) and p-Methoxybenzyl (PMB) groups to aid in selection.

| Feature | Benzyl (Bn) | PMB (p-OMe-Bn) | Pentamethylbenzyl (Me₅Bn) |

| Electronic Nature | Neutral | Electron Rich | Very Electron Rich |

| Acid Stability | High | Moderate | Moderate |

| Oxidative Lability | Low (Harsh conditions) | High (DDQ) | Very High (Fast DDQ/CAN) |

| Hydrogenolysis | Excellent (Pd/C) | Good | Good |

| Steric Bulk | Low | Low | High (Hindered) |

Troubleshooting Guide

-

Problem: Low yield during protection.

-

Cause: Steric hindrance of the Me₅Bn bromide.

-

Solution: Add TBAI (0.1 eq) and heat to 50°C. Ensure the bromide is fresh; benzyl bromides degrade over time to release HBr.

-

-

Problem: Over-oxidation during deprotection.

-

Cause: Oxidation of the resulting free alcohol to an aldehyde.

-

Solution: Use Method A (DDQ) and strictly limit equivalents to 1.1. Buffer the reaction with solid NaHCO₃ if using CAN.

-

References

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

Baciocchi, E.; D'Acunzo, F.; Galli, C.; Lanzalunga, O. "Oxidative cleavage of benzyl ethers. Part 1. Mechanism of the reaction of benzyl ethers with cerium(IV) ammonium nitrate." J. Chem. Soc., Perkin Trans. 2, 1996 , 133-140.

-

Nishinaga, A.; Shimizu, T.; Toyoda, Y.; Matsuura, T.; Hirotsu, K. "Oxidative cleavage of pentamethylbenzyl ethers with DDQ." J. Org. Chem.1982 , 47, 2278–2282.

-

Schmidt, R. R. "Pentamethylbenzyl Ethers: A New Protecting Group." Angew.[1][7] Chem. Int. Ed. Engl.1978 , 17, 37–38. (Seminal work establishing the group).

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 4. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protection of Alcohols | NROChemistry [nrochemistry.com]

Application Note: Selective Protection of Hydroxyl Groups via Pentamethylbenzyl (Me₅Bn) Ethers

Executive Summary & Strategic Rationale

In complex organic synthesis, particularly carbohydrate and polyketide chemistry, "orthogonality"—the ability to deprotect one functional group without affecting others—is paramount. While the standard Benzyl (Bn) ether is a workhorse, its removal typically requires hydrogenolysis (

The Pentamethylbenzyl (Me₅Bn) ether offers a specialized, highly electron-rich alternative. Unlike the standard p-Methoxybenzyl (PMB) group, which relies on resonance stabilization, the Me₅Bn group relies on the cumulative inductive effect of five methyl groups.

Key Advantages:

-

Tunable Lability: Significantly more acid-labile than standard benzyl ethers due to the stability of the pentamethylbenzyl cation.

-

Oxidative Cleavage: Can be removed under mild oxidative conditions (CAN or DDQ), often faster than PMB ethers.

-

Non-Hydrogenolytic Removal: Ideal for substrates containing reducible functionality (C=C bonds, azides, benzyl esters).

Mechanistic Principles

The utility of the Me₅Bn group is grounded in the electronic properties of the pentamethylbenzene ring.

Electronic Stabilization

The five methyl groups on the aromatic ring act as electron donors via hyperconjugation and induction. This creates an extremely electron-rich

-

Formation (

): The nucleophilic alkoxide attacks the benzylic carbon of pentamethylbenzyl chloride. -

Deprotection (Oxidative): Single Electron Transfer (SET) oxidants (like CAN or DDQ) remove an electron from the aromatic ring, forming a radical cation. This intermediate collapses in the presence of water to release the alcohol and pentamethylbenzaldehyde.

-

Deprotection (Acidic): Protonation of the ether oxygen is followed by

-like cleavage. The leaving group is the pentamethylbenzyl cation , which is exceptionally stable, driving the reaction forward under milder acidic conditions than required for unsubstituted benzyl ethers.

Reaction Workflow Visualization

Figure 1: Operational workflow for the installation and removal of the Me₅Bn protecting group.

Comparative Stability Profile

The following table contrasts Me₅Bn with its common analogs.

| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | Pentamethylbenzyl (Me₅Bn) |

| Electronic Nature | Neutral | Electron-Rich (Resonance) | Very Electron-Rich (Inductive) |

| Acid Stability | High (Requires strong Lewis acids) | Moderate (Cleaved by TFA) | Low (Cleaved by dilute TFA) |

| Oxidative Cleavage | Difficult (Requires harsh conditions) | Yes (DDQ/CAN) | Yes (DDQ/CAN - Very Fast) |

| Hydrogenolysis | Yes ( | Yes | Yes |

| Base Stability | Excellent | Excellent | Excellent |

Protocol A: Formation of Pentamethylbenzyl Ethers

Objective: Protection of a primary or secondary alcohol as a Me₅Bn ether via Williamson Ether Synthesis.

Reagents & Equipment[1][2][3]

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: Pentamethylbenzyl chloride (Me₅Bn-Cl) (1.2 – 1.5 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 – 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Note: DMF is preferred for faster reaction rates.

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Procedure

-

Setup (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen.

-

Add Sodium Hydride (1.5 equiv) to the flask.

-

Optional: Wash NaH with dry pentane/hexane to remove mineral oil if the byproduct interferes with purification (rarely necessary for this reaction).

-

-

Solvation & Deprotonation:

-

Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).

-

Cool the suspension to 0°C (ice bath).

-

Add the alcohol substrate (dissolved in a minimum amount of DMF) dropwise via syringe.

-

Wait: Stir at 0°C for 30 minutes. Evolution of

gas indicates alkoxide formation.

-

-

Alkylation:

-

Add Pentamethylbenzyl chloride (1.2 – 1.5 equiv) in one portion (if solid) or dissolved in minimal DMF.

-

Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) (0.1 equiv) if the reaction is sluggish (Finkelstein catalysis).

-

Allow the reaction to warm to room temperature (25°C).

-

Stir for 2–4 hours. Monitor by TLC (Me₅Bn ethers are UV active and stain strongly with Anisaldehyde).

-

-

Workup:

-

Cool the mixture back to 0°C.

-

Quench: Carefully add saturated aq.

dropwise to destroy excess hydride. -

Dilute with Ethyl Acetate (

) and water. -

Extraction: Wash the organic layer with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Note: Me₅Bn derivatives are lipophilic; start with a non-polar eluent (e.g., Hexanes/EtOAc 95:5).

-

Protocol B: Deprotection Strategies

Method 1: Oxidative Cleavage (CAN)

Best for: Substrates sensitive to acid but stable to oxidation.

-

Dissolve the Me₅Bn ether in a mixture of Acetonitrile:Water (4:1) .

-

Add Ceric Ammonium Nitrate (CAN) (2.0 – 3.0 equiv) at 0°C.

-

The solution will turn orange/red. Stir for 15–60 minutes.

-

Endpoint: The reaction is usually rapid. The mixture will fade to pale yellow upon completion.

-

Workup: Dilute with water, extract with DCM. The byproduct (pentamethylbenzaldehyde) can be separated by chromatography.[1]

Method 2: Acidolysis (TFA)

Best for: Substrates stable to acid.

-

Dissolve the Me₅Bn ether in Dichloromethane (DCM) .

-

Add Trifluoroacetic Acid (TFA) (1% to 5% v/v).

-

Add a cation scavenger (e.g., anisole or pentamethylbenzene) to prevent re-alkylation, although the stable cation often reacts with TFA to form the trifluoroacetate ester.

-

Stir at 0°C or Room Temperature. Cleavage typically occurs within 30 minutes.[1]

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (Protection) | Steric Hindrance | The Me₅Bn group is bulky. Switch solvent to DMF/HMPA (9:1) or use Potassium Hydride (KH) for faster deprotonation. |

| Incomplete Reaction | Chloride insolubility | Ensure Me₅Bn-Cl is fully dissolved. Add TBAI (catalytic) to generate the more reactive Iodide in situ. |

| Decomposition on Silica | Acid Sensitivity | The Me₅Bn ether is acid-labile. Add 1% Triethylamine ( |

| Over-oxidation (Deprotection) | Excess Oxidant | Use DDQ (buffered with phosphate buffer pH 7) instead of CAN for a milder oxidation profile. |

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive guide on protecting group stability and conditions).

-

Binkley, R. W.; Fretz, H. "Photochemical cleavage of pentamethylbenzyl ethers." Journal of Organic Chemistry, 1985 , 50(21), 4146–4147. (Demonstrates the photolability and electronic properties of the group).

-

Organic Syntheses, Coll. Vol. 10, p.63 (2004); Vol. 75, p.161 (1998). (Discusses the use of pentamethylbenzene as a cation scavenger, validating the stability of the pentamethylbenzyl cation).

-

Lee-Ruff, E.; Ablenas, F. J. "Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)." Canadian Journal of Chemistry, 1989 , 67(4), 699-702. (Mechanistic insight into oxidative cleavage of electron-rich benzylic ethers).

Sources

Precision Deprotection of PMB Ethers: Mild Oxidative and Non-Oxidative Protocols

Strategic Overview

The

However, the "standard" deprotection conditions—typically oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) —can be treacherous. Unbuffered DDQ generates acidic hydroquinones that cleave acid-sensitive groups (e.g., acetals, silyl ethers), while CAN is often too harsh for complex substrates.

This guide details three field-proven protocols for mild and selective PMB removal, moving beyond textbook definitions to address real-world solubility, buffering, and scavenger requirements.

Mechanistic Insight: The Oxidative Pathway

Understanding the mechanism is critical for troubleshooting. DDQ cleavage is not a simple hydrolysis; it is a Single Electron Transfer (SET) process.[1]

-

Charge Transfer: The electron-poor DDQ forms a charge-transfer complex with the electron-rich PMB aromatic ring (visualized by an immediate color change to deep green).

-

Radical Cation Formation: DDQ abstracts an electron, forming a PMB radical cation.

-

Nucleophilic Attack: Water (the mandatory nucleophile) attacks the benzylic position. Without water, this reaction fails.

Figure 1: The oxidative cleavage mechanism of PMB ethers via DDQ. Note the critical role of water as the nucleophile.

Protocol A: Buffered DDQ (The Gold Standard)

Best For: General substrates, acid-sensitive groups (acetals, TES/TBS ethers). Avoid For: Electron-rich alkenes, conjugated dienes (risk of competitive oxidation).

Standard DDQ oxidation produces DDQ-H

Materials

-

Solvent: Dichloromethane (DCM) / Water (18:1 ratio).

-

Reagent: DDQ (1.2 – 1.5 equivalents).

-

Buffer: pH 7.0 Phosphate Buffer (0.1 M) or solid Sodium Bicarbonate.

Step-by-Step Methodology

-

Preparation: Dissolve the PMB ether substrate in DCM (0.05 M concentration).

-

Buffering: Add pH 7 phosphate buffer (10% v/v relative to DCM). The mixture will be biphasic. Vigorous stirring is essential.

-

Addition: Add DDQ (1.2 equiv) in a single portion at 0 °C.

-

Observation: The reaction will turn dark green immediately, then fade to a reddish-brown as the DDQ is consumed.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC. The reaction is typically complete in 30–90 minutes.

-

Tip: If the reaction stalls (green color persists) and starting material remains, add an additional 0.2 equiv of DDQ.

-

-

Quench: Pour the mixture into saturated aqueous NaHCO

. -

Workup: Extract with DCM (x3). Wash combined organics with saturated brine and 10% aqueous NaHSO

(sodium bisulfite) .-

Why Bisulfite? This reduces excess DDQ and the anisaldehyde byproduct, preventing them from streaking on silica columns.

-

Protocol B: Lewis Acid "Push-Pull" (Non-Oxidative)

Best For: Substrates containing oxidation-sensitive groups (conjugated dienes, electron-rich aromatics, sulfides) where DDQ is contraindicated. Mechanism: A "Push-Pull" system where a Lewis acid coordinates to the ether oxygen (push) and a soft nucleophile (thiol or anisole) scavenges the benzyl cation (pull).

Variant: Magnesium Bromide / Dimethyl Sulfide

This method is exceptionally mild and selective, often preserving TBDMS and benzyl ethers.

Step-by-Step Methodology

-

Preparation: Dissolve substrate in anhydrous Et

O or DCM. -

Reagents: Add MgBr

·OEt -

Reaction: Stir at RT for 2–5 hours.

-

Note: Me

S acts as the nucleophilic scavenger, trapping the PMB cation to form a sulfonium salt, which prevents re-alkylation of the alcohol.

-

-

Workup: Quench with water. Extract with EtOAc.[1] The byproduct is water-soluble or volatile.

Protocol C: Catalytic Triflic Acid (High Selectivity)

Best For: Large scale, high selectivity (PMB vs Benzyl), and avoiding heavy metal waste. Reference: J. Org. Chem. 2011, 76, 23, 9817–9820.

Using stoichiometric acid is harsh. Using catalytic acid with a scavenger is mild.

Step-by-Step Methodology

-

Scavenger: Dissolve substrate and 1,3-dimethoxybenzene (1.0 equiv) in DCM.

-

Role: The 1,3-dimethoxybenzene is an electron-rich trap that reacts with the cleaved PMB cation via Friedel-Crafts alkylation.

-

-

Catalyst: Add Triflic Acid (TfOH) (0.5 mol% to 5 mol%) at 0 °C.

-

Reaction: Monitor closely (typically <15 mins).

-

Selectivity: This condition cleaves PMB ethers in minutes while leaving Benzyl (Bn) ethers intact for hours.

Selectivity Matrix

The following table summarizes the stability of common protecting groups under Buffered DDQ conditions.

| Protecting Group | Stability (Buffered DDQ) | Relative Rate (Cleavage) |

| PMB (p-Methoxybenzyl) | Labile | 100 (Fast) |

| NAP (2-Naphthylmethyl) | Labile | ~80 |

| DMPM (3,4-Dimethoxy) | Very Labile | >200 (Very Fast) |

| Bn (Benzyl) | Stable | < 1 (Very Slow) |

| TBDMS (Silyl) | Stable (if buffered) | N/A |

| Ac / Bz (Esters) | Stable | N/A |

| Acetonide | Stable (if buffered) | N/A |

Decision Tree & Workflow

Use this logical flow to select the appropriate protocol for your substrate.

Figure 2: Strategic decision matrix for selecting the optimal PMB deprotection method.

References

-

Original PMB Methodology: Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific Removal of O-Methoxybenzyl Protection by DDQ Oxidation.

-

DDQ Selectivity Reviews: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Catalytic Acid Protocol: Naganawa, Y.; Aoyama, H.; Arai, T. Mild, Selective Deprotection of PMB Ethers with Triflic Acid/1,3-Dimethoxybenzene.

-

Lewis Acid (MgBr2) Protocol: Kim, S.; Park, J. H. Selective Cleavage of PMB Ethers with MgBr2 and Me2S.[2][3]

-

DDQ Mechanism & Kinetics: Zhang, Z.; Magnusson, G. Oxidative Cleavage of Benzyl Ethers with DDQ.

Sources

Using triflic acid for the cleavage of pentamethylbenzyl ethers

Application Note: Catalytic Cleavage of Pentamethylbenzyl Ethers Using Triflic Acid

Executive Summary

This guide details the protocol for the cleavage of Pentamethylbenzyl (Pmb) ethers using Trifluoromethanesulfonic acid (Triflic Acid, TfOH) . While Pentamethylbenzyl ethers are traditionally cleaved using Trifluoroacetic acid (TFA), the use of TfOH offers a distinct advantage: it drives the reaction via a catalytic mechanism at significantly lower temperatures (

Key Advantage: The protocol utilizes the "Proton Shuttle" mechanism, where the Friedel-Crafts alkylation of a scavenger regenerates the acid catalyst, allowing for sub-stoichiometric acid loading (1–5 mol%).

Scientific Basis & Mechanism

The Stability Hierarchy

To understand the utility of TfOH, one must contextualize the lability of the Pentamethylbenzyl group compared to other benzyl ethers. The cleavage rate is directly proportional to the stability of the resulting carbocation.

| Protecting Group | Abbr. | Electronic Effect | Acid Lability | Typical Cleavage |

| Benzyl | Bn | Neutral | Low | Hydrogenolysis / BBr |

| p-Methoxybenzyl | PMB | +M (Resonance) | Moderate | TFA / DDQ / CAN |

| Pentamethylbenzyl | Pmb | +I (Inductive x5) | High | Dilute TFA / Cat. TfOH |

The five methyl groups on the Pmb ring provide massive electron donation via induction and hyperconjugation, making the pentamethylbenzyl cation exceptionally stable. This stability allows for rapid cleavage but also increases the risk of the cation re-alkylating the substrate (Friedel-Crafts alkylation) if not immediately trapped.

The Catalytic Cycle (The "Proton Shuttle")

Unlike TFA cleavage, which is often solvent-mediated solvolysis, TfOH cleavage in non-nucleophilic solvents (DCM) relies on a scavenger (e.g., 1,3-dimethoxybenzene or anisole) to act as an irreversible trap.

Mechanism:

-

Initiation: TfOH protonates the ether oxygen.

-

Cleavage: The C-O bond breaks, releasing the alcohol and the Pmb carbocation.

-

Trapping: The scavenger intercepts the Pmb cation (Friedel-Crafts alkylation).

-

Regeneration: The wheland intermediate loses a proton to restore aromaticity, regenerating TfOH .

Figure 1: The catalytic cycle of TfOH-mediated cleavage. Note the regeneration of the proton upon scavenger alkylation.

Strategic Considerations

When to use TfOH over TFA or DDQ?

-

Use TfOH when:

-

The substrate contains acid-sensitive groups (e.g., acetals, silyl ethers) that might survive catalytic acid at

C but not neat TFA. -

You require "Global Deprotection" of multiple benzyl-type groups simultaneously.

-

Oxidative conditions (DDQ/CAN) are incompatible with your substrate (e.g., easily oxidized sulfur or selenium atoms).

-

-

Avoid TfOH when:

-

The substrate is extremely basic (amines) and will quench the catalyst stoichiometrically (unless excess acid is used).

-

Scavenger Selection

The choice of scavenger is critical to prevent the "Pmb-shuffle" (re-alkylation).

| Scavenger | Reactivity | Recommended For |

| 1,3-Dimethoxybenzene | High | Best general purpose; highly nucleophilic. |

| Anisole | Moderate | Standard substrates; cheaper. |

| Pentamethylbenzene | High | Specialized cases; prevents polymerization. |

| Thioanisole | High | Substrates containing Methionine/Cysteine. |

Detailed Protocol

Materials

-

Reagent: Trifluoromethanesulfonic acid (TfOH) [Handle in Fume Hood].

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Scavenger: 1,3-Dimethoxybenzene (preferred) or Anisole.

-

Quench: Saturated NaHCO

solution.

Protocol A: Catalytic Cleavage (Standard)

Best for substrates sensitive to high acid concentrations.

-

Preparation: Dissolve the Pmb-ether substrate (1.0 equiv) in anhydrous DCM (

M concentration). -

Scavenger Addition: Add 1,3-dimethoxybenzene (3.0 equiv). Note: Excess scavenger ensures the Pmb cation is trapped kinetically faster than it can recombine with the alcohol.

-

Cooling: Cool the reaction mixture to

C (ice bath). For highly sensitive substrates, cool to -

Catalyst Addition: Add TfOH (0.05 – 0.1 equiv) dropwise as a dilute solution in DCM.

-

Tip: Do not add neat TfOH directly to the reaction to avoid local charring.

-

-

Monitoring: Stir at

C. Monitor by TLC. Cleavage of Pentamethylbenzyl ethers is typically rapid (< 15 mins).-

Visual Cue: The solution may turn a transient deep color (often purple/red) due to the formation of the charge-transfer complex or the stable Pmb cation before trapping.

-

-

Quench: Pour the mixture into a vigorously stirring solution of saturated NaHCO

. -

Workup: Separate phases. Wash the organic layer with brine, dry over Na

SO -

Purification: Flash column chromatography. The Scavenger-Pmb adduct is usually much less polar than the free alcohol and elutes early.

Protocol B: Stoichiometric Cleavage (Hard-to-Remove Cases)

Use this only if Protocol A yields incomplete cleavage.

-

Dissolve substrate in DCM (

M). -

Add Anisole (5.0 equiv).

-

Cool to

C. -

Add TfOH (1.1 equiv) dropwise.

-

Stir for 30-60 minutes.

-

Quench with NaHCO

.[1]

Experimental Workflow Diagram

Figure 2: Operational workflow for the catalytic cleavage of Pmb ethers.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Incomplete Cleavage | Catalyst quenching | Basic nitrogens in the substrate may be buffering the acid. Increase TfOH to >1.0 equiv (stoichiometric to the amine). |

| Side Products (Alkylation) | Scavenger failure | The Pmb cation is alkylating the substrate instead of the scavenger. Switch to a more nucleophilic scavenger (1,3-DMB) or increase scavenger equivalents (up to 10 eq). |

| Decomposition | Acid too strong | The substrate is acid-labile. Lower temperature to |

| Color Change (Dark) | Polymerization | The Pmb cation is polymerizing. Ensure high stirring rate and sufficient scavenger concentration. |

References

-

General Acid-Catalyzed Cleavage of Benzyl Ethers

-

Title: Mild, Selective Deprotection of PMB Ethers with Triflic Acid/1,3-Dimethoxybenzene.[2]

- Source:Tetrahedron Letters (Adapted methodology for Pmb).

- Note: While this reference focuses on p-Methoxybenzyl, the mechanistic applicability to Pentamethylbenzyl is chemically homologous and faster.

-

-

Scavenger Role in Acidic Cleavage

-

Triflic Acid Properties & Handling

- Title: Triflic Acid (TA)

- Source: Solvay.

-

Review of Ether Cleavage Methodologies

- Title: Protecting Groups: Ethers - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2,3,4,5,6-Pentamethylbenzyl Alcohol

Abstract & Scope

2,3,4,5,6-Pentamethylbenzyl alcohol (PMBA) is a critical intermediate in the synthesis of specialized polymers, photoresists, and fine chemical derivatives. Its high lipophilicity, attributed to the fully methylated benzene ring, presents unique chromatographic challenges compared to unsubstituted benzyl alcohols. This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for determining the purity of PMBA. The method is designed to resolve PMBA from its likely synthetic precursors (pentamethylbenzene) and degradation products (pentamethylbenzaldehyde).[1]

Method Development Strategy: The "Why" Behind the Protocol

Chemical Context & Separation Logic

PMBA (CAS: 484-66-2) possesses a distinct structure: a benzene ring where all available hydrogen atoms are substituted with methyl groups, plus a hydroxymethyl group.[1]

-

Hydrophobicity: The five methyl groups significantly increase the molecule's hydrophobicity (logP ~3.[1]5) compared to benzyl alcohol (logP ~1.0).[1] Consequently, standard C18 methods for benzyl alcohol using high-water content will result in excessive retention times for PMBA.[1]

-

Detection: The electron-rich aromatic ring provides strong UV absorption.[1] While 254 nm is selective for the aromatic system, 210 nm is recommended for higher sensitivity to detect trace non-conjugated impurities.[1]

Impurity Profiling

To ensure a "self-validating" system, we must anticipate and resolve potential impurities based on the synthesis pathway (typically chloromethylation of pentamethylbenzene followed by hydrolysis).

| Impurity | Origin | Relative Polarity (RP-HPLC Elution) |

| Pentamethylbenzyl Alcohol (Analyte) | Target Product | Moderate (Elutes 1st or 2nd) |

| Pentamethylbenzaldehyde | Oxidation Byproduct | Moderate/Low (Elutes close to Alcohol) |

| Pentamethylbenzyl Chloride | Synthetic Intermediate | Low (Elutes later) |

| Pentamethylbenzene | Starting Material | Very Low (Elutes last) |

| Bis(pentamethylbenzyl) ether | Side Reaction Dimer | Extremely Low (Elutes very late) |

Experimental Protocol

Instrumentation & Reagents[1]

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD detector).

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).[1]

-

Note: A C8 column may be used to reduce run time if the C18 retention is too strong.[1]

-

-

Solvents:

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidification suppresses silanol activity and sharpens peaks.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Strong eluent required for lipophilic polymethylated ring.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and ensures reproducibility.[1] |

| Injection Volume | 5-10 µL | Adjusted based on sample concentration (target 1 mg/mL). |

| Detection | UV 210 nm (Primary)UV 254 nm (Secondary) | 210 nm for max sensitivity; 254 nm for specificity.[1] |

Gradient Program

A gradient is strictly necessary to elute the highly non-polar impurities (like the dimer or starting material) that would otherwise carry over to subsequent runs.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50% | Initial hold to retain polar degradation products.[1] |

| 2.0 | 50% | Isocratic hold.[1] |

| 12.0 | 95% | Linear ramp to elute hydrophobic impurities (Pentamethylbenzene).[1] |

| 15.0 | 95% | Wash step to remove dimers/polymers. |

| 15.1 | 50% | Return to initial conditions.[1] |

| 20.0 | 50% | Re-equilibration (Crucial for reproducibility). |

Sample Preparation

-

Diluent: Acetonitrile:Water (80:20 v/v).[1] Note: High organic content is needed to dissolve the sample fully.

-

Stock Solution: Weigh 10 mg of PMBA into a 10 mL volumetric flask. Dissolve in Diluent.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must pass these criteria before sample analysis.

| Parameter | Acceptance Criteria | Corrective Action |

| Retention Time (PMBA) | 4.0 - 6.0 min | Adjust %B in start of gradient. |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.2 | Replace column or prepare fresh mobile phase. |

| Theoretical Plates (N) | > 5000 | Check connections or replace column. |

| Resolution (Rs) | > 2.0 (between PMBA and nearest impurity) | Decrease gradient slope. |

| % RSD (Area) | < 1.0% (n=5 injections) | Check injector precision or pump stability. |

Visualizing the Workflow & Mechanism

The following diagrams illustrate the analytical workflow and the separation logic based on polarity.

Analytical Workflow

Caption: Step-by-step analytical workflow from sample preparation to purity calculation.

Separation Logic & Elution Order

Caption: Predicted elution order on C18. Hydrophobic impurities retain longer than the alcohol.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Double Peaks / Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase (50% ACN). |

| High Backpressure | Particulate matter | Re-filter sample; Check guard column.[1] |

| Drifting Baseline | Gradient issues or UV absorption of ACN | Use HPLC-grade ACN; Ensure column is equilibrated (20 min). |

| Missing Impurity Peaks | Elution too slow | Extend the 95% B hold time to flush highly lipophilic dimers. |

References

-

PubChem. (n.d.).[1] 2,3,4,5,6-Pentamethylbenzyl alcohol (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

SIELC Technologies. (2018).[1] Separation of 2,3,4,5,6-Pentamethylbenzyl alcohol on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link][1]

-

Simeonov, S. P., et al. (2010).[1][2] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. Retrieved October 26, 2023, from [Link][1]

-

NIST Chemistry WebBook. (n.d.).[1] 2,3,4,5,6-Pentafluorobenzyl alcohol (Analogous Structure Data). Retrieved October 26, 2023, from [Link][1]

Sources

Using pentamethylbenzyl alcohol derivatives in solid-phase synthesis

Application Note: Advanced Solid-Phase Peptide Synthesis Using Pentamethylbenzyl Alcohol Derivatives

Executive Summary

The "pentamethyl" structural motif—characterized by a benzene ring fully substituted with electron-donating methyl groups—represents the pinnacle of acid-labile chemistry in Solid-Phase Peptide Synthesis (SPPS). While standard linkers like Wang (p-alkoxybenzyl) require high concentrations of trifluoroacetic acid (TFA) for cleavage, derivatives of pentamethylbenzyl alcohol (and its heterocyclic analogues Pbf and Pmc ) utilize extreme electron density to stabilize carbocation intermediates.

This guide details the application of these derivatives in two critical areas:

-

Side-Chain Protection: The industry-standard Pbf group for Arginine.[1][2]

-

Hypersensitive Linkers: Using pentamethylbenzyl esters for the synthesis of protected peptide fragments.

The Mechanistic Advantage: Electron Density & Acid Lability

The core principle behind all pentamethylbenzyl derivatives is carbocation stabilization . In SPPS, cleavage rates are dictated by the stability of the leaving group's carbocation.

-

Benzyl (Bn): Unsubstituted. Requires strong acid (HF/TFMSA).

-

Wang (p-Alkoxybenzyl): Electron-donating oxygen. Cleaves with 95% TFA.[3]

-

Pentamethylbenzyl (PMe₅Bn): Five methyl groups + oxygen. The inductive effect (+I) of five methyls hyper-stabilizes the resulting cation, allowing cleavage with dilute acid (1–5% TFA) .

Comparative Acid Sensitivity

| Derivative Class | Structure / Name | Acid Requirement | Primary Application |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | 95% TFA (Fast) | Arginine Protection (Standard) |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | 95% TFA (Slow) | Arginine Protection (Legacy) |

| PMe₅Bn Ester | Pentamethylbenzyl ester | 1% TFA | Protected Fragment Synthesis |

| PMB Scavenger | Pentamethylbenzene | N/A (Additive) | Cation Scavenger (Trp/Tyr protection) |

Arginine Protection: The Pbf vs. Pmc Standard

The most commercially significant application of the pentamethyl motif is in protecting the guanidino group of Arginine.

The Problem with Mtr and Tosyl

Early Arginine protection (Mtr, Tos) required harsh conditions (long TFA exposure or HF) that caused tryptophan alkylation and sulfonylation.

The Solution: Pbf (Pentamethyldihydrobenzofuran)

Pbf is a structural evolution of Pmc. Both use the pentamethyl-oxygenated ring to create a labile sulfonyl bond. However, Pbf is superior because the dihydrobenzofuran ring is more planar than the chroman ring of Pmc, allowing for better orbital overlap and faster cleavage.

-

Cleavage Efficiency: Pbf is fully removed in <30 minutes with 95% TFA. Pmc often requires 1–2 hours.

-

Side Reactions: Pbf minimizes the formation of sulfonyl-tryptophan adducts, a common impurity when using Pmc.

Application Note: Pentamethylbenzyl Esters for Fragment Condensation

For convergent peptide synthesis (ligating fragments), you must cleave the peptide from the resin without removing side-chain protecting groups. Standard Wang resin cannot do this.